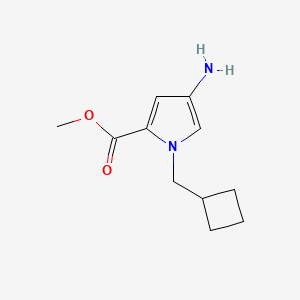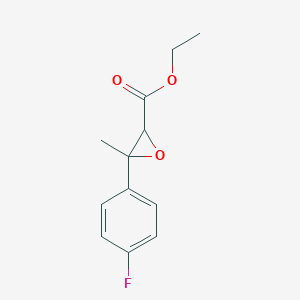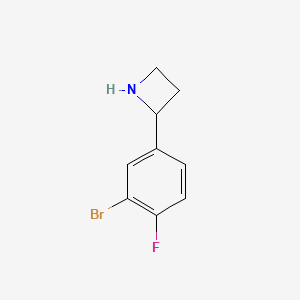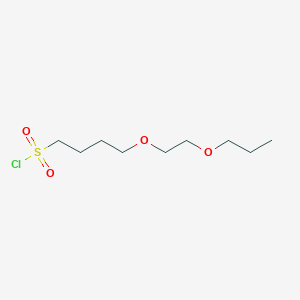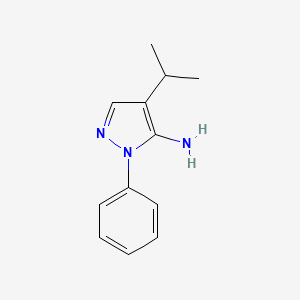![molecular formula C11H21NO B13632875 1-Oxa-5-azaspiro[5.7]tridecane CAS No. 17072-01-4](/img/structure/B13632875.png)
1-Oxa-5-azaspiro[5.7]tridecane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Oxa-5-azaspiro[5.7]tridecane is a heterocyclic compound characterized by a spiro structure, where a single oxygen and nitrogen atom are incorporated into a bicyclic framework.
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Oxa-5-azaspiro[5.7]tridecane can be synthesized through various methods. One common approach involves the reaction of tetrahydropyran-4-carbonitrile with 1-bromo-2-fluoroethane under specific conditions . Another method includes the condensation of 7,8,10,12,13-pentaoxaspiro[5.7]tridecane with tryptophan in the presence of a catalyst such as samarium nitrate .
Industrial Production Methods: Industrial production of this compound typically involves continuous-flow synthesis techniques. These methods offer advantages such as precise control over reaction conditions, improved safety, and higher efficiency compared to traditional batch processes .
Chemical Reactions Analysis
Types of Reactions: 1-Oxa-5-azaspiro[5.7]tridecane undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can yield different derivatives depending on the reagents used.
Substitution: It can participate in substitution reactions, where functional groups are replaced by others.
Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions .
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce amines or alcohols.
Scientific Research Applications
1-Oxa-5-azaspiro[5.7]tridecane has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.
Biology: The compound is used in the study of biological processes and as a potential therapeutic agent.
Mechanism of Action
The mechanism of action of 1-Oxa-5-azaspiro[5.7]tridecane involves its interaction with specific molecular targets and pathways. For instance, it can act as an electrophilic aminating agent, selectively reacting with nucleophiles such as nitrogen, sulfur, carbon, and oxygen atoms . This selectivity is due to its unique structural features, which allow it to form stable intermediates during reactions.
Comparison with Similar Compounds
8-Oxa-2-azaspiro[4.5]decane: Another spiro compound with similar structural features but different ring sizes and properties.
1-Oxa-2-azaspiro[2.5]octane: Known for its use as an electrophilic aminating agent.
1,5-Dioxa-9-azaspiro[5.5]undecane: Exhibits unique stereochemistry and is used in various chemical applications.
Uniqueness: 1-Oxa-5-azaspiro[57]tridecane stands out due to its specific ring size and the presence of both oxygen and nitrogen atoms in its structure
Conclusion
1-Oxa-5-azaspiro[5.7]tridecane is a fascinating compound with diverse applications in chemistry, biology, medicine, and industry. Its unique structural features and reactivity make it a valuable subject of study and a potential candidate for various scientific and industrial applications.
Properties
CAS No. |
17072-01-4 |
|---|---|
Molecular Formula |
C11H21NO |
Molecular Weight |
183.29 g/mol |
IUPAC Name |
1-oxa-5-azaspiro[5.7]tridecane |
InChI |
InChI=1S/C11H21NO/c1-2-4-7-11(8-5-3-1)12-9-6-10-13-11/h12H,1-10H2 |
InChI Key |
PJWICQJJNUKJIT-UHFFFAOYSA-N |
Canonical SMILES |
C1CCCC2(CCC1)NCCCO2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


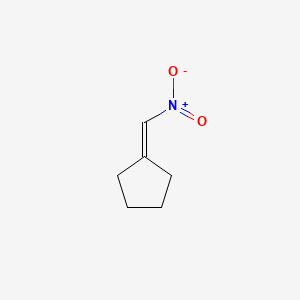
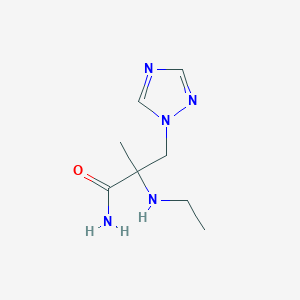
![3-[(Oxolan-3-yl)methoxy]propane-1-sulfonyl chloride](/img/structure/B13632820.png)
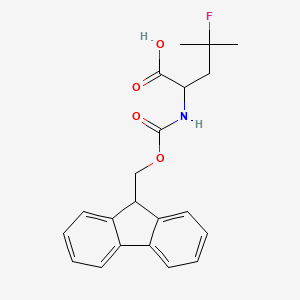
![2-(1H-Imidazo[4,5-g]isoquinolin-2-yl)ethan-1-amine dihydrochloride](/img/structure/B13632831.png)
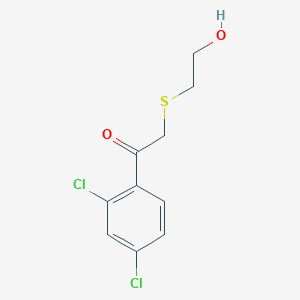
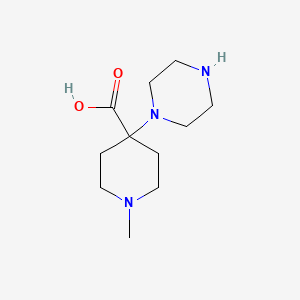
![2-Bromo-6-chloro-[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B13632856.png)
